5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one
Overview
Description
Synthesis Analysis
The synthesis of chromone derivatives, including 5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one, often involves cyclization reactions between substituted benzylidene cyclohexanones and 4-hydroxycoumarin under reflux conditions in acetic acid, yielding pyranochromene derivatives with very good to excellent yields. This method highlights operational simplicity and an easy workup process, making it an attractive protocol for synthesizing such complex molecules (Mahdavinia & Peikarporsan, 2013).
Molecular Structure Analysis
The molecular structure of chromone derivatives is typically characterized using X-ray crystallography. For compounds closely related to 5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one, crystallography has provided insights into their crystalline forms, showcasing how intramolecular hydrogen bonding plays a crucial role in their stability and conformation (Manolov et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving chromone derivatives are diverse, including Michael addition domino cyclizations, which are pivotal in their synthesis. These compounds can also undergo various functionalizations, such as Suzuki cross-coupling reactions, to introduce different substituents into the chromone framework, enhancing their chemical diversity and potential for further chemical modifications (Appel et al., 2006).
Physical Properties Analysis
The physical properties of chromone derivatives, including solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments. The crystallization behavior and the effect of solvent polarity on the absorption spectra of these compounds indicate their sensitivity to solvent types, which is essential for their application in various fields (Elenkova et al., 2014).
Chemical Properties Analysis
The chemical properties of 5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one and related compounds, such as reactivity towards different chemical reagents, stability under various conditions, and their acid dissociation constants, are determined through spectroscopic methods and chemical analysis. These properties are fundamental to predicting the behavior of these compounds in chemical reactions and potential applications (Shaabani et al., 2009).
Scientific Research Applications
Selective Cyclooxygenase-2 Inhibitors : Derivatives of 2-phenyl-4H-chromen-4-one, including those with methylsulfonyl pharmacophore groups, have shown potential as potent and selective COX-2 inhibitors. The chromene moiety in these compounds serves as a suitable template for designing new inhibitors (Zarghi & Kakhki, 2014).
Synthesis of Biologically Active Compounds : A study described a facile method for synthesizing highly functionalized bis(4H-chromene) and 4H-benzo[g]chromene derivatives. These compounds are related to biologically active compounds like pentalongin and dehydroherbarin (Shaabani et al., 2009).
Potential Pharmacological Properties : The synthesis and crystal structure of 4-(bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)benzoic acid, a compound related to the subject chemical, was studied for its potential anti-HIV, anticoagulant, and antioxidant properties (Dochev et al., 2017).
Antibacterial and Antifungal Activity : Novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones have shown significant antibacterial and antifungal activity. Molecular modeling indicated a good correlation with inhibitory potency (Mandala et al., 2013).
Antimicrobial and Antioxidant Properties : New 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides exhibited antimicrobial and antioxidant properties (Hatzade et al., 2008).
Synthesis of Angular Pentacyclic Compounds : A study on the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones in methanol under UV-light demonstrated the synthesis of angular pentacyclic compounds (Dalal et al., 2017).
Catalysis with CoFe2O4 Nanoparticles : CoFe2O4 nanoparticles were used as a catalyst for the synthesis of 2-amino-4-(phenyl)-5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-4H-chromene-3-carbonitrile (Rajput & Kaur, 2013).
properties
IUPAC Name |
3-hydroxy-5,7-bis(phenylmethoxy)-2-(4-phenylmethoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28O6/c37-34-33-31(41-24-27-14-8-3-9-15-27)20-30(40-23-26-12-6-2-7-13-26)21-32(33)42-36(35(34)38)28-16-18-29(19-17-28)39-22-25-10-4-1-5-11-25/h1-21,38H,22-24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCSDQWALJWPNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C(=O)C4=C(O3)C=C(C=C4OCC5=CC=CC=C5)OCC6=CC=CC=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460742 | |
Record name | 5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one | |
CAS RN |
23405-70-1 | |
Record name | 3-Hydroxy-5,7-bis(phenylmethoxy)-2-[4-(phenylmethoxy)phenyl]-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23405-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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